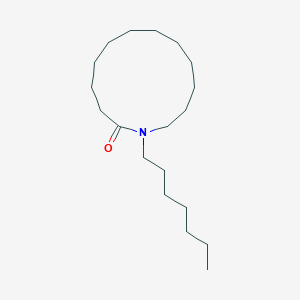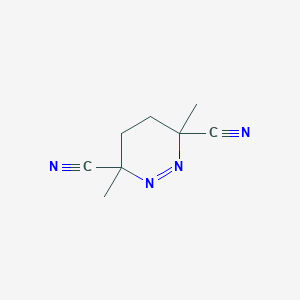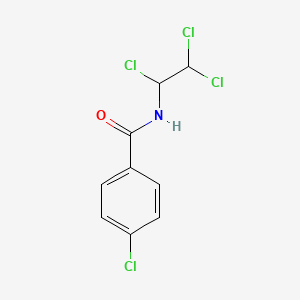![molecular formula C16H22O B14612435 2-(1,4,7-Trimethylbicyclo[2.2.1]heptan-2-yl)phenol CAS No. 59175-07-4](/img/structure/B14612435.png)
2-(1,4,7-Trimethylbicyclo[2.2.1]heptan-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,4,7-Trimethylbicyclo[2.2.1]heptan-2-yl)phenol is an organic compound characterized by its unique bicyclic structure. This compound is known for its applications in various fields, including chemistry, biology, and industry. Its structure consists of a phenol group attached to a bicyclo[2.2.1]heptane ring system, which is further substituted with three methyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4,7-Trimethylbicyclo[2.2.1]heptan-2-yl)phenol typically involves the reaction of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one with phenol under specific conditions. One common method involves the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the Friedel-Crafts alkylation reaction. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,4,7-Trimethylbicyclo[2.2.1]heptan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated phenols.
Wissenschaftliche Forschungsanwendungen
2-(1,4,7-Trimethylbicyclo[2.2.1]heptan-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(1,4,7-Trimethylbicyclo[2.2.1]heptan-2-yl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the bicyclic structure provides steric hindrance, affecting the compound’s reactivity and interaction with enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Camphor: 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one.
Borneol: 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol.
Isoborneol: Another stereoisomer of borneol.
Uniqueness
2-(1,4,7-Trimethylbicyclo[2.2.1]heptan-2-yl)phenol is unique due to the presence of the phenol group, which imparts distinct chemical properties and reactivity compared to other similar bicyclic compounds. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and potential pharmaceutical agents.
Eigenschaften
CAS-Nummer |
59175-07-4 |
|---|---|
Molekularformel |
C16H22O |
Molekulargewicht |
230.34 g/mol |
IUPAC-Name |
2-(1,4,7-trimethyl-2-bicyclo[2.2.1]heptanyl)phenol |
InChI |
InChI=1S/C16H22O/c1-11-15(2)8-9-16(11,3)13(10-15)12-6-4-5-7-14(12)17/h4-7,11,13,17H,8-10H2,1-3H3 |
InChI-Schlüssel |
NYRMMTKOQNQFAE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2(CCC1(C(C2)C3=CC=CC=C3O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Phenol, 4-[(2S)-2-amino-2-(1H-benzimidazol-2-yl)ethyl]-](/img/structure/B14612375.png)

![6-[Bis(carboxymethyl)amino]hexanoic acid](/img/structure/B14612387.png)


![2-[1-(Naphthalen-1-yl)ethanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14612414.png)

![1H-Pyrrolo[1,2-a]indole-9-carboxaldehyde, 2,3-dihydro-6,7-dimethoxy-](/img/structure/B14612427.png)



